molecular formula C12H17NO6 B598152 3-Pyridinylmethyl beta-D-glucopyranoside CAS No. 151870-75-6

3-Pyridinylmethyl beta-D-glucopyranoside

Cat. No.: B598152
CAS No.: 151870-75-6
M. Wt: 271.27 g/mol
InChI Key: LWBIIACCGLWTMU-RMPHRYRLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinylmethyl beta-D-glucopyranoside can be achieved through enzymatic methods. One approach involves the use of engineered beta-glucosidase in organic solvents and ionic liquids. For example, the N189F dalcochinase mutant can catalyze the reverse hydrolysis reactions to synthesize glucopyranosides . The reaction conditions typically involve a mixture of glucose and the desired alcohol (in this case, pyridinylmethyl alcohol) in the presence of the enzyme at a specific temperature, often around 30°C.

Industrial Production Methods

Industrial production of this compound can leverage the same enzymatic synthesis methods but on a larger scale. The use of non-aqueous reaction systems, such as organic solvents and ionic liquids, can enhance the yield and efficiency of the production process. The scalability of these methods allows for the production of the compound in quantities suitable for commercial and research applications .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinylmethyl beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The pyridinylmethyl group can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: The compound can be reduced to form derivatives with altered functional groups.

    Substitution: The glucopyranoside moiety can participate in substitution reactions, where the hydroxyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxide derivatives, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

3-Pyridinylmethyl beta-D-glucopyranoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 3-Pyridinylmethyl beta-D-glucopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. The glucopyranoside moiety can bind to carbohydrate-recognizing proteins, while the pyridinylmethyl group can interact with various enzymes and receptors. These interactions can modulate cellular pathways, leading to therapeutic effects such as inhibition of cancer cell proliferation or regulation of glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

    Methyl beta-D-glucopyranoside: A simpler glucopyranoside without the pyridinylmethyl group.

    Octyl beta-D-glucopyranoside: An alkyl glucopyranoside with an octyl group instead of a pyridinylmethyl group.

    Decyl beta-D-glucopyranoside: Similar to octyl beta-D-glucopyranoside but with a decyl group.

Uniqueness

3-Pyridinylmethyl beta-D-glucopyranoside is unique due to the presence of the pyridinylmethyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with enzymes and receptors that are not possible with simpler glucopyranosides. Additionally, the compound’s ability to perturb cellular pathways makes it a valuable tool in biomedical research.

Properties

CAS No.

151870-75-6

Molecular Formula

C12H17NO6

Molecular Weight

271.27 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(pyridin-3-ylmethoxy)oxane-3,4,5-triol

InChI

InChI=1S/C12H17NO6/c14-5-8-9(15)10(16)11(17)12(19-8)18-6-7-2-1-3-13-4-7/h1-4,8-12,14-17H,5-6H2/t8-,9-,10+,11-,12-/m1/s1

InChI Key

LWBIIACCGLWTMU-RMPHRYRLSA-N

Isomeric SMILES

C1=CC(=CN=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

C1=CC=NC(=C1)CC2(C(C(OC(C2O)O)CO)O)O

Canonical SMILES

C1=CC(=CN=C1)COC2C(C(C(C(O2)CO)O)O)O

Synonyms

3-Pyridinylmethyl beta-D-glucopyranoside

Origin of Product

United States

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